Functional Retinoprotection in a Glaucoma Model: Unique In Vivo Validation
Hdac8‑IN‑7 (H7E) is the only HDAC8 inhibitor with peer‑reviewed, quantitative evidence of preserving retinal function and structure in an in vivo glaucoma‑like model. In NMDA‑induced retinal degeneration in mice, systemic administration of H7E significantly alleviated functional deficits measured by electroretinography (ERG) and prevented structural thinning of the inner retina assessed by optical coherence tomography (OCT) [1]. By contrast, established HDAC8 inhibitors such as PCI‑34051, PCI‑48012, and NCC‑149 lack any published data in ocular or glaucoma models; their functional characterization is confined to oncology and inflammation assays [2][3]. This model‑specific validation constitutes a decisive selection criterion for investigators studying retinal neurodegeneration or glial pathology.
| Evidence Dimension | In vivo functional and structural retinal protection |
|---|---|
| Target Compound Data | Significant preservation of ERG amplitudes and inner retinal thickness in NMDA‑treated mice |
| Comparator Or Baseline | PCI‑34051, PCI‑48012, NCC‑149: no reported data in retinal/glaucoma models |
| Quantified Difference | Not applicable (binary presence/absence of model validation) |
| Conditions | Mouse model of NMDA‑induced retinal degeneration; 30 mg/kg i.p. H7E [1] |
Why This Matters
Procurement decisions in ocular research require a tool compound with demonstrated efficacy in a relevant disease model; Hdac8‑IN‑7 is uniquely validated for this purpose.
- [1] Wu LH, Cheng YW, Lin FL, et al. A novel HDAC8 inhibitor H7E exerts retinoprotective effects against glaucomatous injury via ameliorating aberrant Müller glia activation and oxidative stress. Biomed Pharmacother. 2024;174:116538. View Source
- [2] Balasubramanian S, Ramos J, Luo W, et al. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas. Leukemia. 2008;22(5):1026-1034. View Source
- [3] Lopez G, Bill KL, Bid HK, et al. HDAC8, A Potential Therapeutic Target for the Treatment of Malignant Peripheral Nerve Sheath Tumors (MPNST). PLoS One. 2015;10(7):e0133302. View Source
